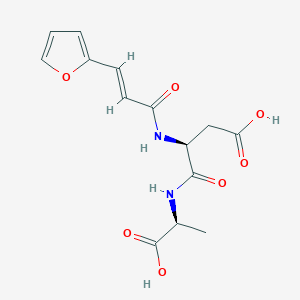![molecular formula C18H14ClNO4 B185973 (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one CAS No. 7000-46-6](/img/structure/B185973.png)
(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one varies depending on its application. In medicine, it has been shown to induce apoptosis in cancer cells by inhibiting the activity of certain enzymes involved in cell proliferation. It has also been shown to inhibit the production of inflammatory cytokines and reduce the activity of certain enzymes involved in inflammation. In agriculture, it acts as a photosystem II inhibitor, preventing the conversion of light energy into chemical energy in plants. In materials science, it exhibits charge transport properties due to its π-conjugated structure.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one depend on its concentration and application. In medicine, it has been shown to induce cell death in cancer cells and reduce inflammation in animal models. In agriculture, it can cause chlorosis and necrosis in plants. In materials science, it exhibits electronic and optical properties that make it suitable for use in organic electronic devices.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one in lab experiments include its low cost, easy synthesis, and diverse applications. However, its limitations include its potential toxicity, instability in air and light, and limited solubility in some solvents.
Orientations Futures
There are several future directions for the study of (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one. In medicine, further studies could focus on its potential as a chemotherapeutic agent and its interactions with other drugs. In agriculture, research could focus on developing safer and more effective herbicides based on this compound. In materials science, studies could focus on improving the charge transport properties of this compound for use in organic electronic devices. Overall, (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has the potential to contribute to various fields of research and development.
Méthodes De Synthèse
The synthesis of (4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one involves the reaction of 3-chloro-4,5-dimethoxybenzaldehyde with phenylacetic acid in the presence of a base such as potassium carbonate. The resulting product is then subjected to a cyclization reaction with urea and an acid catalyst such as acetic acid to produce the final compound.
Applications De Recherche Scientifique
(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one has been studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to exhibit anticancer, anti-inflammatory, and antimicrobial activities. In agriculture, it has been studied for its potential as a herbicide. In materials science, it has been investigated for its use in the development of organic semiconductors.
Propriétés
Numéro CAS |
7000-46-6 |
|---|---|
Nom du produit |
(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
Formule moléculaire |
C18H14ClNO4 |
Poids moléculaire |
343.8 g/mol |
Nom IUPAC |
(4Z)-4-[(3-chloro-4,5-dimethoxyphenyl)methylidene]-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C18H14ClNO4/c1-22-15-10-11(8-13(19)16(15)23-2)9-14-18(21)24-17(20-14)12-6-4-3-5-7-12/h3-10H,1-2H3/b14-9- |
Clé InChI |
SXNOJSLGABQSFI-ZROIWOOFSA-N |
SMILES isomérique |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC=C3)Cl)OC |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Cl)OC |
SMILES canonique |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC=C3)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![2-Benzyl-2,8-diazaspiro[5.5]undecane-1,7-dione](/img/structure/B185919.png)